molecular formula C15H13N5O2S B2918460 N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 1211632-48-2

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2918460
M. Wt: 327.36
InChI Key: HAJYLWGMQAIODH-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors:

    • Research by Stec et al. (2011) explored the structure-activity relationships of compounds related to N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide. They investigated various 6,5-heterocycles to improve metabolic stability in the context of PI3Kα and mTOR inhibitors, which are critical in cancer therapy and other diseases (Stec et al., 2011).
  • Synthesis and Insecticidal Assessment:

    • Fadda et al. (2017) conducted a study on the synthesis of various heterocycles, including compounds similar to N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, for their potential use as insecticides against the cotton leafworm (Fadda et al., 2017).
  • Synthesis of Novel Pyridazin-3-one Derivatives:

    • Ibrahim and Behbehani (2014) worked on synthesizing a new class of pyridazin-3-one derivatives, which are structurally related to N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide. These compounds have potential applications in various synthetic and medicinal chemistry contexts (Ibrahim & Behbehani, 2014).
  • Discovery of Clinical Candidates for ACAT Inhibition:

    • Shibuya et al. (2018) discovered compounds structurally similar to N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). These compounds, being water-soluble, hold significant promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Corrosion Inhibitors:

    • Yıldırım and Cetin (2008) synthesized derivatives of N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide for use as corrosion inhibitors. These compounds were tested in various mediums, demonstrating promising inhibition efficiencies, which are crucial in industrial and engineering applications (Yıldırım & Cetin, 2008).
  • Fluorescent Probes for Mercury Ion Detection:

    • Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives, related to N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, as efficient fluorescent probes for mercury ion detection, both in acetonitrile and in buffered aqueous solution. This application is particularly relevant in environmental monitoring and analytical chemistry (Shao et al., 2011).

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10-8-14(22-20-10)17-13(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJYLWGMQAIODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

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